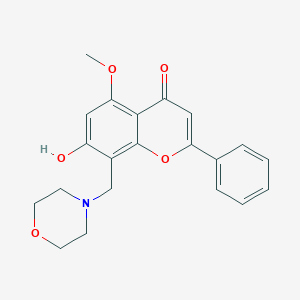

![molecular formula C23H18BrN5O3S B2825604 3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-58-1](/img/structure/B2825604.png)

3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

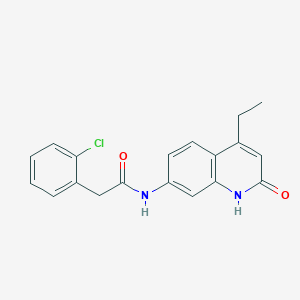

The compound “3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The molecular formula of the compound is C23H18BrN5O3S.Chemical Reactions Analysis

Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are readily capable of participating in various chemical reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis

The compound has a molecular weight of 524.39. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available literature.科学的研究の応用

Synthesis and Chemical Properties

The synthesis of triazoloquinazolinone compounds often involves innovative synthetic routes that provide access to a diverse array of functionalized derivatives. For example, Pokhodylo and Obushak (2019) demonstrated a convenient synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives, showcasing methodologies relevant for generating compounds with potential biological activities (Pokhodylo & Obushak, 2019). Similarly, Heras et al. (2003) discussed the synthesis of Triazolo[1,5-a]triazin-7-one derivatives, providing a foundation for the development of highly functionalized [1,2,4]Triazoles (Heras et al., 2003).

Pharmacological Potential

Several studies have explored the pharmacological potential of triazoloquinazolinone derivatives, identifying compounds with promising activities. Alagarsamy et al. (2008) synthesized a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, finding significant H(1)-antihistaminic activity with minimal sedation in animal models, suggesting potential for development as new antihistaminic agents (Alagarsamy et al., 2008). This indicates that derivatives of the compound could potentially exhibit similar pharmacological profiles.

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of triazoloquinazolinone derivatives have been a focus of research as well. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and assessed their antimicrobial activities, finding some compounds with good to moderate activities against test microorganisms (Bektaş et al., 2007). Driowya et al. (2016) investigated triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents, highlighting their anticancer activity in a panel of cancer cell lines (Driowya et al., 2016).

将来の方向性

Triazole-fused heterocyclic compounds are relevant structural templates in both natural and synthetic biologically active compounds . Their medicinal chemistry applications are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes . Therefore, future research could focus on developing more efficient and versatile synthetic protocols for these compounds. Additionally, further biological investigations could be conducted to explore their potential therapeutic applications .

特性

IUPAC Name |

3-(4-bromophenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5O3S/c1-32-17-6-4-5-15(13-17)14-25-21-19-7-2-3-8-20(19)29-22(26-21)23(27-28-29)33(30,31)18-11-9-16(24)10-12-18/h2-13H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBMVFPUMNNHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

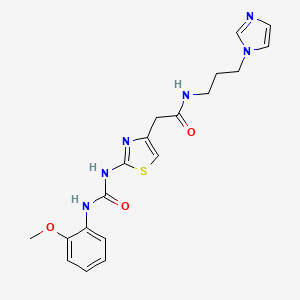

![2-Thia-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B2825526.png)

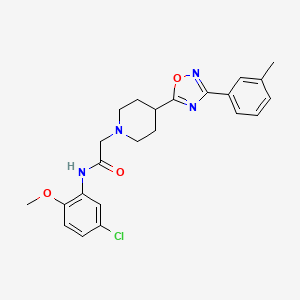

![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)

![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)

![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)

![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2825540.png)

![4-[[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2825543.png)